molecular formula C9H13ClN2O2 B1434853 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1780940-10-4

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B1434853
CAS No.: 1780940-10-4
M. Wt: 216.66 g/mol
InChI Key: TYDYRHVRVFLCHM-UHFFFAOYSA-N
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Biological Activity

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound with notable pharmacological potential. Its structural properties suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, highlighting relevant data from case studies and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1780940-10-4
  • Molecular Formula : C9_9H13_{13}ClN2_2O2_2
  • Molecular Weight : 216.67 g/mol
  • LogP : 0.89
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits significant cytotoxic effects against multiple cancer cell lines and shows promise as an anti-inflammatory agent.

Anticancer Activity

Several studies have assessed the cytotoxic effects of this compound on different cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-73.79Induction of apoptosis
NCI-H46012.50Cell cycle arrest
HepG214.31Microtubule disassembly

In a study conducted by Wang et al., the compound demonstrated potent inhibition against the MCF-7 and NCI-H460 cell lines with IC50_{50} values of 3.79 µM and 12.50 µM respectively . The mechanism involved apoptosis induction and disruption of microtubule dynamics leading to cell cycle arrest.

Anti-inflammatory Activity

Research indicates that this compound may also exhibit anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against various cancer cell lines using an MTT assay. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study concluded that the compound's structural features contribute to its anticancer activity through mechanisms involving apoptosis and cell cycle regulation.

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound exerts its anticancer effects. The study used flow cytometry to assess changes in cell cycle distribution and apoptosis in treated cells. Results showed a marked increase in sub-G1 phase cells after treatment, indicating significant apoptosis induction.

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-10-5-8-4-7(9(12)13)2-3-11(6)8;/h5,7H,2-4H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDYRHVRVFLCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1CCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 2
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 3
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 4
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 5
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 6
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

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